molecular formula C7H16ClN B15131619 cis-3-Methylcyclohexanamine;hydrochloride

cis-3-Methylcyclohexanamine;hydrochloride

Cat. No.: B15131619
M. Wt: 149.66 g/mol
InChI Key: OHKKCFRNDXQWLJ-HHQFNNIRSA-N
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Description

cis-3-Methylcyclohexanamine hydrochloride is a cyclohexane derivative with a methyl substituent at the third carbon position in the cis configuration, combined with a hydrochloride salt. For instance, cyclohexylamine derivatives are commonly used as intermediates in drug development due to their amine functionality, which facilitates interactions with biological targets .

Key characteristics inferred from similar compounds include:

  • Molecular formula: Likely C₇H₁₆ClN (based on cis-4-Methylcyclohexylamine hydrochloride, CAS 33483-66-8) .
  • Stereochemical significance: The cis configuration influences solubility, stability, and receptor binding compared to trans isomers .

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

(1S,3R)-3-methylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-6-3-2-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1

InChI Key

OHKKCFRNDXQWLJ-HHQFNNIRSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1)N.Cl

Canonical SMILES

CC1CCCC(C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Methylcyclohexanamine;hydrochloride typically involves the hydrogenation of 3-methylcyclohexanone followed by amination. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) for the hydrogenation step. The amination step can be carried out using ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions

cis-3-Methylcyclohexanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-3-Methylcyclohexanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Methylcyclohexanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparison of Cyclohexanamine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
cis-3-Methylcyclohexanamine hydrochloride Not explicitly listed Likely C₇H₁₆ClN ~149.66 (estimated) Cis-methyl group enhances steric effects
cis-3-Hydroxy-3-methylcyclobutylamine hydrochloride 1523606-23-6 C₅H₁₂ClNO 137.61 Cyclobutane ring; hydroxyl group increases polarity
cis-cyclohexane-1,3-diamine hydrochloride 28294-92-0 C₆H₁₃ClN₂ 164.64 Diamine structure for crosslinking applications
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 C₁₃H₂₆N₂ 210.36 Bicyclic structure with trans/cis isomers; industrial use in polymer synthesis

Key Differences:

Ring Size and Substituents :

  • Cyclobutane derivatives (e.g., cis-3-Hydroxy-3-methylcyclobutylamine hydrochloride) exhibit smaller ring systems, leading to higher ring strain and reactivity compared to cyclohexane-based analogs .
  • The hydroxyl group in cyclobutane analogs increases hydrophilicity, whereas methyl groups in cyclohexane derivatives enhance lipophilicity .

Stereochemical Impact :

  • In 4,4'-Methylenebis(cyclohexylamine), the trans-trans isomer demonstrates higher thermal stability and mechanical strength in polyurethane applications compared to cis-cis isomers .

Functional Group Variations

Table 2: Impact of Functional Groups on Properties

Compound Name Functional Group Solubility (Water) Applications
cis-3-Methylcyclohexanamine hydrochloride Amine, Methyl Moderate (salt form) Pharmaceutical intermediates
Mecamylamine hydrochloride Tertiary amine High Nicotinic acetylcholine receptor antagonist
Palmatine hydrochloride Quaternary isoquinoline High Antimicrobial and anti-inflammatory agent

Research Findings:

  • Toxicity : Read-across data from 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5) suggests primary amines in cyclohexane derivatives may cause skin sensitization and respiratory irritation .
  • Analytical Methods : Spectrophotometric techniques validated for raloxifene hydrochloride (a structurally complex amine salt) could be adapted for quantifying cis-3-Methylcyclohexanamine hydrochloride in formulations .

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